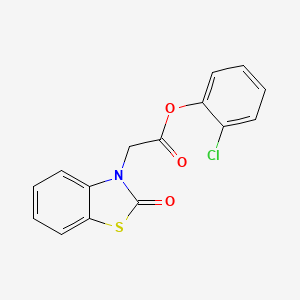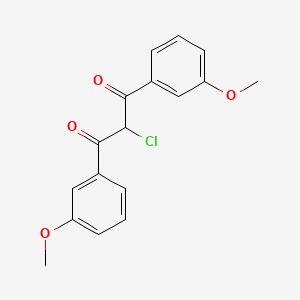
2-chlorophenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
Descripción general
Descripción
2-chlorophenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is a chemical compound that has garnered significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of benzothiazole, which is a heterocyclic aromatic compound that is commonly used in the synthesis of pharmaceuticals and agrochemicals. The synthesis and characterization of this compound has been the subject of several studies, and its potential applications in scientific research have been explored extensively.
Mecanismo De Acción
The mechanism of action of 2-chlorophenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is not well understood, but several studies have suggested that it acts by inhibiting key enzymes and signaling pathways involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair. These inhibitory effects may contribute to the biological activities of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis. In addition, this compound has been shown to possess antioxidant properties, which may contribute to its ability to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-chlorophenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate in lab experiments include its relatively simple synthesis, its potential for diverse biological activities, and its ability to modulate key enzymes and signaling pathways. However, this compound also has several limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate experimental conditions and concentrations when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 2-chlorophenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate. One potential direction is to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in greater detail, with the aim of identifying new targets for drug development. Additionally, further optimization of the synthesis of this compound may lead to improved yields and purity, making it a more attractive candidate for scientific research.
Aplicaciones Científicas De Investigación
2-chlorophenyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess several biological activities, including antimicrobial, antioxidant, and anticancer properties. It has been tested against various microbial strains and cancer cell lines, and has shown promising results in inhibiting their growth. Additionally, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(2-chlorophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-10-5-1-3-7-12(10)20-14(18)9-17-11-6-2-4-8-13(11)21-15(17)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXIZVBVMNNLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)OC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4794154.png)
![N-(2-furylmethyl)-2-{[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4794160.png)
![methyl 2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4794163.png)
![N-allyl-2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4794165.png)
![2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B4794171.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4794179.png)
![methyl 3-(2-chlorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4794186.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B4794214.png)
![1-(3,4-dihydroxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]ethanone](/img/structure/B4794220.png)

![N-{5-[(1,3-benzothiazol-2-ylthio)methyl]-1H-1,2,4-triazol-3-yl}benzamide](/img/structure/B4794239.png)

![2-[(4-chlorophenoxy)methyl]-5-[4-(diphenylmethyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4794248.png)
![N-(5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4794252.png)